1-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-3-苯乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

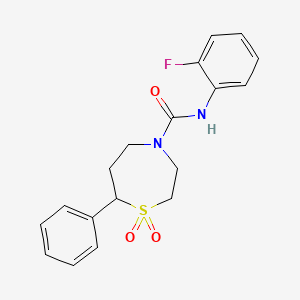

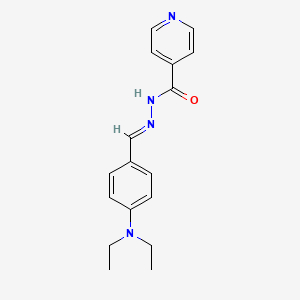

The compound 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is a derivative of tetrahydronaphthalene, which is a structural analog of the two-dimensional aromatic compound naphthalene. The compound is not directly described in the provided papers, but its structure can be inferred to contain a tetrahydronaphthalene moiety, which is a saturated version of naphthalene, a phenethylurea group, and a hydroxy group that adds polarity to the molecule.

Synthesis Analysis

The synthesis of derivatives related to tetrahydronaphthalene has been explored in the context of pharmacological applications. For instance, derivatives of 2-[[2-(3,4-dihydroxyphenyl)-1-methylethyl]amino]-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene have been synthesized to investigate their inotropic potency and cardioselectivity . Although the exact synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is not detailed, similar synthetic routes could be employed, involving the functionalization of the tetrahydronaphthalene core and subsequent attachment of the phenethylurea group.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives can significantly influence their biological activity. For example, the crystal structure of a tetrahydronaphthalene derivative with epoxy, hydroxyl, and methyl groups has been determined, showing that the hydroxyl and methyl groups are equatorial . This information suggests that the spatial arrangement of substituents on the tetrahydronaphthalene core is crucial, and similar considerations would apply to the compound , where the orientation of the hydroxy group and the phenethylurea moiety could affect its properties and interactions.

Chemical Reactions Analysis

The chemical reactivity of tetrahydronaphthalene derivatives can be inferred from their functional groups. The hydroxy group in the compound may be involved in hydrogen bonding, which can influence solubility and receptor binding. The urea moiety could engage in various chemical reactions, including hydrogen bonding and potential interactions with biological targets. The pharmacological evaluation of similar compounds has shown that modifications to the tetrahydronaphthalene structure can lead to the discovery of ligands for novel receptors with neuromodulatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea would be influenced by its molecular structure. The presence of a hydroxy group suggests the potential for hydrogen bonding, which could affect the compound's solubility in water and other solvents. The phenethylurea group could contribute to the molecule's overall lipophilicity, impacting its ability to cross biological membranes. The stereochemistry of the tetrahydronaphthalene core, as seen in other studies, can lead to stereoselectivity in biological interactions .

科学研究应用

合成化学应用

立体专一和区域专一反应:Pfau、Rowe和Heindel(1978年)的研究证明了相关四氢萘衍生物在立体专一和区域专一的Diels-Alder反应中的效用,突出了它们在合成化学中构建具有高精度的复杂分子结构方面的重要性 Pfau, M.,Rowe, J.,& Heindel, N. D. (1978)。

酶促拆分:Izumi和Murakami(1994年)探索了1-羟基-1,2,3,4-四氢萘衍生物的酶促拆分,证明了它们在生产对映体纯化合物的潜力,这是药物化学的一个关键方面 Izumi, T.,& Murakami, S. (1994)。

药理学研究

西格玛受体配体:Berardi等人(2005年)研究了某些萘衍生物中哌啶环上的甲基取代对其在西格玛(1)受体上的结合和活性的影响。他们的发现有助于开发PET显像剂和神经疾病的潜在治疗药物 Berardi, F.,等人(2005年)。

抗癌活性:Özgeriş等人(2017年)合成了一系列源自1-氨基四氢萘的脲和磺酰胺,揭示了它们对胶质母细胞瘤和前列腺癌细胞系的细胞毒活性,表明它们作为抗癌剂的潜力 Özgeriş, B.,等人(2017年)。

材料科学

晶体结构分析:Kaiser等人(2023年)确定了在Elisabethin A合成中获得的两个1,2,3,4-四氢萘的晶体结构,有助于理解分子构象和相互作用,这对于设计新型材料和药物至关重要 Kaiser, M.,等人(2023年)。

属性

IUPAC Name |

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19(21-13-11-16-6-2-1-3-7-16)22-15-20(24)12-10-17-8-4-5-9-18(17)14-20/h1-9,24H,10-15H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDUGSAYJXEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)NCCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)

methanone](/img/structure/B3017830.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)